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molecular formula C9H7FO2 B7806456 3-(4-Fluorophenyl)acrylic acid

3-(4-Fluorophenyl)acrylic acid

Cat. No. B7806456
M. Wt: 166.15 g/mol
InChI Key: ISMMYAZSUSYVQG-UHFFFAOYSA-N
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Patent
US08231946B2

Procedure details

10 g (80.6 mmol) of 4-fluoro-benzaldehyde, 29.5 g (2 eq.) of malonic acid, and 1.21 g (0.1 eq.) of piperidine were added to 33.7 g (3 eq.) of pyridine and stirred at room temperature for about 1 hour. After heating it to 80° C., the mixture was stirred for 12 hours. After the reaction, the resulting solution cooled down to room temperature and was slowly added with 1M HCl until it was titrated to about pH 4. The resulting powder was filtered and washed with water, and then dried in a vacuum oven. (Yield: 90%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.C(O)(=O)[CH2:11][C:12]([OH:14])=[O:13].N1CCCCC1.N1C=CC=CC=1.Cl>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:11][C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
29.5 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
1.21 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
33.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating it to 80° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting powder was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08231946B2

Procedure details

10 g (80.6 mmol) of 4-fluoro-benzaldehyde, 29.5 g (2 eq.) of malonic acid, and 1.21 g (0.1 eq.) of piperidine were added to 33.7 g (3 eq.) of pyridine and stirred at room temperature for about 1 hour. After heating it to 80° C., the mixture was stirred for 12 hours. After the reaction, the resulting solution cooled down to room temperature and was slowly added with 1M HCl until it was titrated to about pH 4. The resulting powder was filtered and washed with water, and then dried in a vacuum oven. (Yield: 90%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.C(O)(=O)[CH2:11][C:12]([OH:14])=[O:13].N1CCCCC1.N1C=CC=CC=1.Cl>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:11][C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
29.5 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
1.21 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
33.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating it to 80° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting powder was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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